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Cat. No.: B12422891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-986163 is a water-soluble phosphate prodrug of its active parent molecule, BMS-986169.

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B

subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism of action has

shown potential for rapid-acting antidepressant effects, similar to ketamine, by modulating

glutamate neurotransmission and promoting synaptogenesis through the mTOR pathway.[1]

These application notes provide a comprehensive overview of the preclinical in vivo

experimental protocols for BMS-986163, designed to guide researchers in pharmacology and

drug development.

Mechanism of Action
BMS-986169, the active metabolite of BMS-986163, selectively binds to an allosteric site on

the GluN2B subunit of the NMDA receptor. This negative allosteric modulation reduces the

receptor's activity in response to glutamate binding.[1][2] The leading hypothesis for its

antidepressant-like effects involves the disinhibition of pyramidal neurons, leading to a surge in

glutamate, activation of AMPA receptors, and subsequent stimulation of the mammalian target

of rapamycin (mTOR) signaling cascade. This pathway is crucial for synaptogenesis and neural

plasticity, which are often impaired in major depressive disorder.
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Figure 1: Proposed signaling pathway of BMS-986163.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and

pharmacodynamic data for BMS-986169, the active form of BMS-986163.

Table 1: In Vitro Activity of BMS-986169

Parameter Value Species Reference

GluN2B Binding

Affinity (Ki)
4.0 nM Rat Brain [1]

GluN2B Functional

Inhibition (IC50)
24 nM Cells [1][2]

hERG Inhibition

(IC50)
28 µM - [1]

Table 2: In Vivo Pharmacokinetics of BMS-986169 (1 mg/kg, 5 min IV infusion)
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Species
Half-life
(t1/2, h)

Clearance
(CL,
mL/min/kg)

Volume of
Distribution
(Vss, L/kg)

Total
Exposure
(AUClast,
nM·h)

Reference

Mouse (CD-

1)
3.6 75 8.2 530 [1]

Rat

(Sprague-

Dawley)

0.9 54 2.3 1,300 [1]

Monkey

(Cynomolgus

)

1.5 15 1.7 2,700 [1]

Dog (Beagle) 2.1 17 2.1 2,500 [1]

Table 3: In Vivo Efficacy and Target Engagement of BMS-986169 in Mice

Assay
Minimum
Effective Dose
(MED, IV)

GluN2B
Receptor
Occupancy at
MED

Average
Plasma
Concentration
at MED

Reference

Mouse Forced

Swim Test
1.0 mg/kg 73% 270 nM [1]

Novelty-

Suppressed

Feeding

- - - [1]

Experimental Protocols
The following are detailed protocols for key in vivo experiments cited for BMS-986163 and its

active parent, BMS-986169.

Protocol 1: Mouse Forced Swim Test (mFST)
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This protocol is adapted from standard procedures for evaluating the antidepressant-like

activity of novel compounds.

Objective: To assess the antidepressant-like effects of BMS-986163 by measuring the

immobility time of mice in a forced swim paradigm.

Materials:

BMS-986163 or BMS-986169

Vehicle (e.g., 10% DMAC, 10% EtOH, 30% HPBCD, 50% water)[1]

Male CD-1 mice

Cylindrical tanks (30 cm height x 20 cm diameter)

Water at 23-25°C

Video recording and analysis software

Drying cage with a heat source

Procedure:

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the

experiment.

Drug Administration: Administer BMS-986163 or BMS-986169 intravenously (IV) at the

desired doses (e.g., a dose range including the MED of 1.0 mg/kg for BMS-986169) or the

vehicle control.[1] The timing of administration relative to the test should be consistent (e.g.,

30 minutes prior).

Forced Swim Test:

Fill the cylindrical tanks with water to a depth of 15 cm.

Gently place each mouse into a tank.
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Record the session for 6 minutes.

Post-Test Procedure:

Carefully remove the mice from the water.

Dry them in a warmed holding cage before returning them to their home cages.

Data Analysis:

Score the last 4 minutes of the 6-minute session.

Measure the duration of immobility, defined as the time the mouse spends floating with

only minor movements to keep its head above water.

Compare the immobility times between the drug-treated and vehicle-treated groups using

appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant

reduction in immobility time is indicative of antidepressant-like activity.

1. Animal Acclimation
(≥1 hour)

2. IV Administration
(BMS-986163/BMS-986169 or Vehicle)

3. Forced Swim Test
(6 minutes)

4. Post-Test Drying

5. Data Analysis
(Immobility time in last 4 min)
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Figure 2: Workflow for the Mouse Forced Swim Test.

Protocol 2: Novelty-Suppressed Feeding (NSF) Test
This conflict-based assay assesses anxiety- and antidepressant-like behavior.

Objective: To evaluate the effects of BMS-986163 on anxiety-like behavior by measuring the

latency to eat in a novel and mildly aversive environment.

Materials:

BMS-986163 or BMS-986169

Vehicle

Male CD-1 mice

Open-field arena (e.g., 50 x 50 x 40 cm)

A single food pellet (familiar to the mice)

Stopwatch or video tracking system

Procedure:

Food Deprivation: Food deprive the mice for 24 hours before the test, with water available ad

libitum.

Drug Administration: Administer BMS-986163 or BMS-986169 (IV) or vehicle at a

predetermined time before the test (e.g., 24 hours prior, as effects were observed at this time

point).[1]

Test Procedure:

Place a single food pellet on a small piece of white paper in the center of the brightly lit

open-field arena.
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Gently place a mouse in a corner of the arena.

Start a stopwatch and measure the latency for the mouse to take its first bite of the food

pellet.

The test is typically run for a maximum of 10 minutes.

Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a

pre-weighed amount of food. Measure the amount of food consumed over a short period

(e.g., 5 minutes) to control for potential effects of the drug on appetite.

Data Analysis:

Compare the latency to eat between the drug-treated and vehicle-treated groups. A

shorter latency suggests anxiolytic and/or antidepressant-like effects.

Analyze the home cage food consumption to ensure that changes in feeding latency are

not due to altered appetite.

Protocol 3: Ex Vivo GluN2B Receptor Occupancy
This protocol provides a general framework for assessing target engagement in the brain.

Objective: To determine the percentage of GluN2B receptors occupied by BMS-986169 in the

brain at various doses and time points.

Materials:

BMS-986163 or BMS-986169

Vehicle

Rodents (e.g., CD-1 mice or Sprague-Dawley rats)

A suitable radioligand for GluN2B (e.g., a tritiated form of a known GluN2B antagonist)

Brain harvesting tools

Cryostat
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Scintillation counter or autoradiography equipment

Procedure:

Drug Administration: Administer BMS-986163 or BMS-986169 (IV) or vehicle to groups of

animals at various doses.

Tissue Collection: At specified time points post-administration, euthanize the animals and

rapidly excise the brains. A blood sample can also be collected to correlate plasma drug

concentration with receptor occupancy.

Brain Preparation:

Flash-freeze the brains.

Section the brains (e.g., 20 µm sections) using a cryostat and mount them on slides.

Radioligand Binding Assay:

Incubate the brain sections with a saturating concentration of the GluN2B-specific

radioligand.

Wash the sections to remove unbound radioligand.

Quantification:

Measure the amount of bound radioactivity using a scintillation counter (for homogenized

tissue) or by phosphor imaging/autoradiography (for sections).

Data Analysis:

The percentage of receptor occupancy is calculated by comparing the specific binding of

the radioligand in the brains of drug-treated animals to that in vehicle-treated animals.

% Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-

Treated)) * 100

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12422891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Correlate the receptor occupancy with the administered dose and plasma concentrations

of BMS-986169. A target occupancy of over 70% was found to correlate with

antidepressant-like efficacy.[1]

Protocol 4: In Vivo Toxicology Studies
The following are summaries of the toxicology studies conducted for BMS-986163, providing a

basis for designing similar safety assessments.

Objective: To evaluate the safety and tolerability of BMS-986163 after single and repeated

intravenous administration in rodents and non-rodents.

A. 4-Day Rat Toxicology Study[1]

Species: Sprague-Dawley rats

Doses: 10, 30, and 100 mg/kg/day, administered intravenously.

Duration: 4 days.

Endpoints:

Clinical Observations: Daily monitoring for any adverse clinical signs.

Clinical Pathology: Blood samples collected for hematology and clinical chemistry

analysis.

Histopathology: At the end of the study, major organs and tissues are collected, preserved,

and examined microscopically.

Toxicokinetics: Plasma samples are collected to determine the exposure to the parent

compound (BMS-986169).

Results Summary: No significant clinical-pathological or histopathological findings were

observed at any dose. The highest dose resulted in an average total plasma exposure of

BMS-986169 exceeding 48 µM·h on day 4.[1]

B. Single-Dose Monkey Toxicokinetic and Tolerability Study[1]
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Species: Cynomolgus monkeys

Doses: 3.6, 12, and 36 mg/kg, administered as a single intravenous dose.

Endpoints:

Clinical Observations: Close monitoring for any drug-related effects post-dose.

Toxicokinetics: Serial blood samples are collected to determine the pharmacokinetic profile

of BMS-986169 and its major metabolites.

Results Summary: All doses were well-tolerated with no significant drug-related effects

observed.[1]

In Vivo Toxicology Assessment of BMS-986163

4-Day IV Study in Rats
(10, 30, 100 mg/kg/day)

Single-Dose IV Study in Monkeys
(3.6, 12, 36 mg/kg)
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- Histopathology
- Toxicokinetics
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- Toxicokinetics
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Figure 3: Overview of in vivo toxicology studies for BMS-986163.
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To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of
BMS-986163]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422891#bms-986163-experimental-protocol-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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